4-chloro-N-[2-(ethylcarbamoylamino)-6-methylphenyl]benzamide
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Overview
Description
4-chloro-N-[2-(ethylcarbamoylamino)-6-methylphenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group at the 4-position of the benzamide ring, an ethylcarbamoylamino group at the 2-position, and a methyl group at the 6-position of the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(ethylcarbamoylamino)-6-methylphenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2-amino-6-methylphenol.
Formation of Intermediate: The 4-chlorobenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Formation: The acid chloride is then reacted with 2-amino-6-methylphenol in the presence of a base such as triethylamine (TEA) to form the corresponding amide intermediate.
Carbamoylation: The intermediate is then treated with ethyl isocyanate to introduce the ethylcarbamoylamino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(ethylcarbamoylamino)-6-methylphenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
4-chloro-N-[2-(ethylcarbamoylamino)-6-methylphenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(ethylcarbamoylamino)-6-methylphenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-(4-oxo-4λ⁵-morpholin-4-yl)ethyl]benzamide
- 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide
Uniqueness
4-chloro-N-[2-(ethylcarbamoylamino)-6-methylphenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-N-[2-(ethylcarbamoylamino)-6-methylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-3-19-17(23)20-14-6-4-5-11(2)15(14)21-16(22)12-7-9-13(18)10-8-12/h4-10H,3H2,1-2H3,(H,21,22)(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOHPXVQZZRIEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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